2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol
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Overview
Description
2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol: is a halogenated phenol derivative This compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the phenol ring, and a naphthylimine group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves the following steps:
Iodination of Phenol: The phenol ring is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Formation of Naphthylimine: The 6-position of the iodinated phenol is then reacted with naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the imine linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted phenols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound has potential as a lead compound in the development of drugs targeting specific proteins or enzymes.
Biological Probes: It can be used as a probe to study biological processes involving halogen bonding.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Electronic Materials: It can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its ability to form halogen bonds with target molecules. The iodine atoms act as Lewis acids, interacting with electron-rich sites on the target molecules. This interaction can stabilize the target molecule or modulate its activity. The imine group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,4-diiodo-6-[(propylimino)methyl]phenol
- 2,4-diiodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
Comparison:
- Halogenation: The presence of iodine atoms in 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol provides unique halogen bonding properties compared to other halogenated phenols.
- Imine Group: The naphthylimine group offers distinct electronic and steric properties, making this compound more suitable for specific applications in drug development and material science.
Properties
CAS No. |
5792-80-3 |
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Molecular Formula |
C17H11I2NO |
Molecular Weight |
499.08 g/mol |
IUPAC Name |
2,4-diiodo-6-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C17H11I2NO/c18-13-8-12(17(21)15(19)9-13)10-20-16-7-3-5-11-4-1-2-6-14(11)16/h1-10,21H |
InChI Key |
ZJQXRRXOBOPCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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